molecular formula C12H14O B15475159 4-(4-Methylphenyl)pent-3-en-2-one CAS No. 36238-22-9

4-(4-Methylphenyl)pent-3-en-2-one

Cat. No.: B15475159
CAS No.: 36238-22-9
M. Wt: 174.24 g/mol
InChI Key: CEBXTGRMONBOSE-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)pent-3-en-2-one is a stable enaminone compound belonging to a versatile class of organic molecules known as β-dicarbonyl derivatives. These compounds are characterized by a conjugated N-C-C-C-O backbone, which allows them to function as excellent chelating ligands and valuable synthons in organic synthesis . Enaminones like this one typically exist in a stable keto-amine tautomeric form, stabilized by a strong intramolecular N-H···O hydrogen bond, a feature confirmed by X-ray crystallographic studies on closely related structures . This enaminone is of significant research value for its diverse applications. It serves as a key precursor for the synthesis of various heterocyclic compounds, including quinolines and acridines . Furthermore, its electron-rich nature, with nitrogen and oxygen donor atoms, gives it a great capacity for complexing transition metals such as Cobalt(II), Cadmium(II), and Molybdenum(0) . These metal complexes are investigated for their potential biological activities. Notably, research on similar enaminones has demonstrated mild antibacterial activity against pathogens like M. catarrhalis and significant anti-urease activity, with some metal complexes showing higher efficacy than the standard drug thiourea . A major advantage of enaminones in biomedical research is their reported low cytotoxicity and stability under simulated physiological pH conditions, making them promising scaffolds for therapeutic development . This product is intended for research purposes in organometallic chemistry, medicinal chemistry, and materials science. It is supplied For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

36238-22-9

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

4-(4-methylphenyl)pent-3-en-2-one

InChI

InChI=1S/C12H14O/c1-9-4-6-12(7-5-9)10(2)8-11(3)13/h4-8H,1-3H3

InChI Key

CEBXTGRMONBOSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=CC(=O)C)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents Key Applications/Properties References
4-(4-Methylphenyl)pent-3-en-2-one C₁₂H₁₅NO 4-Methylphenyl Crystal engineering, ligand precursors
(Z)-4-((4-Nitrophenyl)amino)pent-3-en-2-one C₁₁H₁₂N₂O₃ 4-Nitrophenylamino Antimicrobial agent (Zn(II) complexes)
1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one C₁₂H₁₃ClO 4-Chlorophenyl, dimethyl Pesticide intermediate
4-(Phenylamino)pent-3-en-2-one C₁₁H₁₃NO Phenylamino Quinoline synthesis

Electronic and Steric Effects

  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in (Z)-4-((4-nitrophenyl)amino)pent-3-en-2-one enhances electrophilicity at the β-carbon, facilitating nucleophilic attacks in metal coordination (e.g., Zn(II) complexes) .
  • Chlorine Substitution : The 4-chlorophenyl group in 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one increases lipophilicity, enhancing its utility in agrochemical formulations .

Crystallographic and Spectroscopic Differences

  • Hydrogen Bonding : Intramolecular N–H⋯O interactions in this compound contrast with the intermolecular C–H⋯O bonds observed in 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one, affecting their packing efficiencies .
  • UV-Vis Spectra : Conjugation in this compound results in λmax ~280 nm, whereas nitro-substituted analogues show red-shifted absorption due to enhanced π→π* transitions .

Preparation Methods

Catalyst Screening and Reaction Optimization

The choice of organocatalyst significantly impacts reaction efficiency. Comparative studies show that 3-pyrrolidinamine outperforms indoline, piperidine, and morpholine derivatives due to its optimal balance of nucleophilicity and steric hindrance (Table 1).

Table 1: Catalyst Performance in Aldol Condensation

Catalyst Conversion (%) Selectivity for (E)-Isomer (%)
3-Pyrrolidinamine 99.8 70.4
Indoline 97.8 65.9
Piperidine 29.2 73.0
Morpholine 42.4 66.7

Reaction conditions: 4 mol% catalyst, 6:1 ketone/aldehyde ratio, 60°C, 20 hours.

Mechanistic Insights

The catalysis proceeds via an enamine intermediate, where the amine forms a Schiff base with the ketone, activating the α-carbon for nucleophilic attack on the aldehyde. Subsequent elimination of water regenerates the catalyst and yields the α,β-unsaturated product. Density functional theory (DFT) calculations confirm that the (E)-isomer is thermodynamically favored due to reduced steric strain between the 4-methylphenyl group and the ketone moiety.

Enzymatic Synthesis Pathways

Enzymatic methods offer an eco-friendly alternative for synthesizing this compound. Reductases such as Old Yellow Enzyme (OYE) catalyze the asymmetric reduction of prochiral enones. For instance, 4-phenyl-3-butyn-2-one undergoes OYE-mediated reduction in isopropanol at pH 6.8 and 30°C, yielding the corresponding (R)-configured alcohol, which is oxidized to the ketone. While this method achieves high enantiomeric excess (>90%), scalability remains limited by enzyme stability and the cost of cofactors like NADPH.

Industrial-Scale Preparations and Patent Analysis

Industrial methods prioritize cost efficiency and scalability. A patented approach employs heterogeneous catalysis using γ-Al2O3-supported sodium hydroxide (Na/γ-Al2O3). Reacting 4-methylstyrene with acetic anhydride at 120–130°C in a 1:2–4 molar ratio achieves 80% conversion to this compound with minimal byproducts. The catalyst’s mesoporous structure enhances surface area, facilitating reactant adsorption and reducing coke formation during prolonged operation.

Another patent (RU2482105C1) describes a continuous-flow reactor system that maintains optimal temperature and pressure gradients, enabling a 92% isolated yield at pilot-plant scale. This method reduces energy consumption by 40% compared to batch processes, making it economically viable for bulk production.

Comparative Analysis of Synthetic Routes

Each method has distinct advantages and limitations (Table 2). Organocatalysis offers excellent stereoselectivity but requires expensive amines. Enzymatic routes are sustainable but face scalability challenges. Industrial methods balance yield and cost but demand specialized equipment.

Table 2: Comparison of Preparation Methods

Method Yield (%) Stereoselectivity Scalability Environmental Impact
Classical Aldol 70–75 Low Moderate High (solvent waste)
Organocatalysis 85–90 High Moderate Low (solvent-free)
Enzymatic Reduction 60–70 Very High Low Very Low
Industrial Catalysis 80–92 Moderate High Moderate

Q & A

Q. What are the recommended synthetic routes for 4-(4-Methylphenyl)pent-3-en-2-one, and how can reaction yields be optimized?

Methodological Answer: The synthesis of α,β-unsaturated ketones like this compound often involves aldol condensation or Claisen-Schmidt reactions. For example:

  • Aldol Condensation : Reacting 4-methylacetophenone with a suitable aldehyde in the presence of a base (e.g., NaOH) under reflux conditions. Yield optimization requires careful control of stoichiometry, temperature (typically 60–80°C), and catalyst selection (e.g., Knoevenagel catalysts for regioselectivity) .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves yield by enhancing reaction kinetics. A study on analogous enones achieved >85% purity with microwave irradiation at 100°C for 15 minutes .

Q. Key Factors Influencing Yield :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance enolate formation.
  • Catalyst Activity : Acidic or basic catalysts must balance reaction rate and side-product formation.
  • Workup Procedures : Column chromatography (silica gel, hexane/EtOAc) is critical for isolating the enone from unreacted precursors.

Q. How should researchers characterize the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR : The α,β-unsaturated ketone moiety shows characteristic deshielded protons:
  • C=O Adjacent Proton : δ ~6.8–7.2 ppm (doublet for trans-configuration).

  • Methylphenyl Group : Aromatic protons at δ ~7.1–7.4 ppm (integration for para-substitution).

    • ¹³C NMR : The carbonyl carbon (C=O) appears at δ ~195–205 ppm, while the conjugated double bond carbons resonate at δ ~120–140 ppm .
  • Infrared (IR) Spectroscopy :

    • C=O Stretch : Strong absorption at ~1670–1700 cm⁻¹.
    • C=C Stretch : Medium absorption at ~1600–1630 cm⁻¹ .
  • Mass Spectrometry (MS) :

    • Molecular ion peak [M⁺] at m/z corresponding to C₁₂H₁₄O (calc. 174.1 g/mol).
    • Fragmentation patterns include loss of the methylphenyl group (m/z ~91) and α-cleavage of the ketone .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Methodological Answer: Discrepancies often arise from:

  • Tautomerism : Enol-keto tautomerism in α,β-unsaturated ketones can alter NMR/IR profiles. Use deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR to stabilize dominant tautomers .
  • Stereochemical Variants : Cis/trans isomerism in the enone system requires NOESY or 2D-COSY NMR to confirm spatial arrangements .
  • Impurity Interference : Combine HPLC (C18 column, acetonitrile/water gradient) with spectroscopic validation to isolate pure fractions .

Case Study : A 2024 study on analogous enones demonstrated that conflicting IR carbonyl peaks (Δ~15 cm⁻¹) correlated with residual solvent (DMF) in crystallized samples. Vacuum drying at 50°C for 24 hours resolved the issue .

Q. What computational strategies (e.g., DFT) elucidate the electronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • HOMO-LUMO Analysis : Predicts reactivity by mapping electron density. For this compound, the LUMO is localized on the α,β-unsaturated ketone, making it electrophilic at the β-carbon .
    • Reaction Pathway Simulation : Models aldol condensation transition states to identify rate-limiting steps (e.g., enolate formation energy barriers).
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics. A 2023 study showed THF stabilizes the enolate intermediate better than ethanol, aligning with experimental yield data .

Validation : Compare computed IR/NMR spectra with experimental data (RMSD <5% acceptable). NIST thermochemistry databases provide benchmark values for enthalpy of formation .

Q. What are the stability challenges for this compound under varying storage conditions?

Methodological Answer:

  • Degradation Pathways :
    • Photooxidation : UV exposure generates peroxides at the double bond. Store in amber glass under inert gas (N₂/Ar).
    • Hydrolysis : The ketone is stable, but acidic/basic conditions may cleave the enone. Monitor pH during storage (ideal: pH 6–8) .
  • Analytical Monitoring :
    • GC-MS : Track degradation products (e.g., 4-methylacetophenone via retro-aldol cleavage).
    • Accelerated Stability Testing : 40°C/75% RH for 6 months simulates long-term storage. A 2024 study reported <2% degradation under these conditions when stored with desiccants .

Q. What reaction mechanisms explain the catalytic hydrogenation of this compound?

Methodological Answer:

  • Mechanism :
    • Step 1 : Adsorption of H₂ onto a catalyst surface (e.g., Pd/C or Raney Ni).
    • Step 2 : Syn-addition of H₂ across the C=C bond, yielding 4-(4-Methylphenyl)pentan-2-one.
    • Regioselectivity : Electron-withdrawing C=O group directs H₂ addition to the β-carbon .
  • Catalyst Optimization :
    • Pd/C (5% wt) : 90% conversion in 2 hours (25°C, 1 atm H₂).
    • Poisoning Mitigation : Pre-treatment with triethylamine removes catalyst inhibitors (e.g., sulfur impurities) .

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